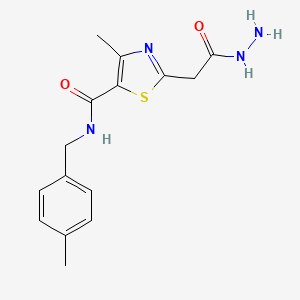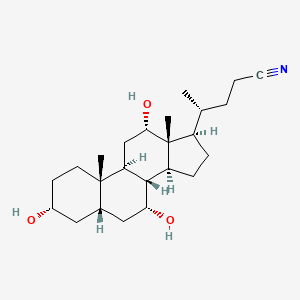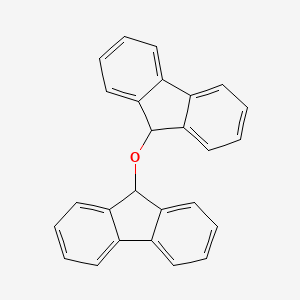![molecular formula C25H27BO3 B6309324 2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2724208-25-5](/img/structure/B6309324.png)
2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2’-(Benzyloxy)-[1,1’-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a dioxaborolane group, which is a type of organoboron compound .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group would contribute to the planarity and rigidity of the molecule, while the dioxaborolane group would introduce boron and oxygen atoms into the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzyloxy and dioxaborolane groups could potentially undergo various reactions, such as substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds have been found to have solid physical forms and to be stable under ambient temperature .Applications De Recherche Scientifique
2-BTPB has been used in a wide range of scientific research applications, including the study of gene regulation, protein-protein interactions, and enzyme activity. It has been used in the development of drugs, including inhibitors of the enzyme fatty acid amide hydrolase (FAAH) and inhibitors of the enzyme cyclooxygenase-2 (COX-2). 2-BTPB has also been used in the study of cancer and Alzheimer’s disease, as well as in the development of new materials.
Mécanisme D'action
Target of Action
A structurally similar compound, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivative, has been reported to inhibit monoamine oxidase b (mao-b), a key enzyme involved in the metabolism of dopamine in the brain .
Mode of Action
The structurally similar benzothiazole derivative mentioned above was found to inhibit mao-b in a competitive and reversible manner . This suggests that the compound might bind to the active site of the enzyme, preventing it from interacting with its natural substrate.
Biochemical Pathways
This could potentially affect various dopamine-mediated pathways, including those involved in mood regulation and motor control .
Pharmacokinetics
The structurally similar benzothiazole derivative was found to have appropriate blood-brain barrier (bbb) permeability , suggesting that it can reach the brain to exert its effects. The compound’s bioavailability, distribution, metabolism, and excretion properties would need to be determined through further studies.
Result of Action
This could potentially result in improved mood and motor function, particularly in conditions like Parkinson’s disease where dopamine levels are typically reduced .
Avantages Et Limitations Des Expériences En Laboratoire
2-BTPB has several advantages for use in laboratory experiments, including its low cost and easy synthesis, as well as its ability to interact with a variety of biological molecules. However, 2-BTPB also has several limitations, including its instability, which can lead to rapid degradation of the compound. In addition, 2-BTPB is highly toxic, and should be handled with caution.
Orientations Futures
The future of 2-BTPB is promising, with potential applications in the development of new drugs and materials, as well as in the study of gene regulation and protein-protein interactions. In addition, 2-BTPB could be used to develop new inhibitors of enzymes involved in disease processes, such as FAAH and COX-2. Furthermore, 2-BTPB could be used to study the biochemical and physiological effects of various compounds, as well as to develop new materials for use in a variety of applications.
Méthodes De Synthèse
2-BTPB can be synthesized using a variety of methods, including the reaction of benzyl bromide with 2,3-dichloro-1,4-dioxane, followed by the reaction of the resulting product with 4-bromo-2-chlorobenzene. The reaction yields a mixture of 2-BTPB and other related compounds that can be separated by column chromatography. Other methods for the synthesis of 2-BTPB include the reaction of 4-bromo-2-chlorobenzene with 1,3-dibromo-2-chloro-1,4-dioxane, and the reaction of 1,3-dibromo-2-chloro-1,4-dioxane with 4-bromo-2-chlorobenzene in the presence of triethylamine.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-phenylmethoxyphenyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27BO3/c1-24(2)25(3,4)29-26(28-24)21-16-14-20(15-17-21)22-12-8-9-13-23(22)27-18-19-10-6-5-7-11-19/h5-17H,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTMDOYTVUWQHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)
amino}propanoic acid](/img/structure/B6309255.png)
![3-{[(t-Butoxy)carbonyl][3-(morpholin-4-yl)propyl]amino}propanoic acid](/img/structure/B6309273.png)
amino}propanoic acid](/img/structure/B6309276.png)


amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)

![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)

